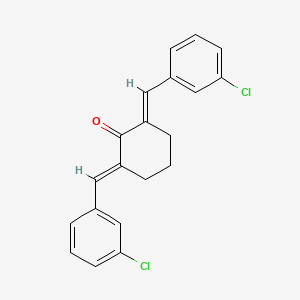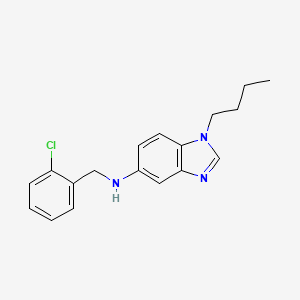
2,6-Bis(3-chlorobenzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3-chlorobenzylidene)cyclohexanone is an organic compound with the molecular formula C20H16Cl2O. It is a derivative of cyclohexanone, featuring two 3-chlorobenzylidene groups attached to the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(3-chlorobenzylidene)cyclohexanone can be synthesized through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide (NaOH). The reaction is typically carried out under solvent-free conditions by grinding the reactants together . The reaction conditions are optimized to achieve high yields, often reaching 96-98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation reaction remains a viable method for large-scale synthesis. The use of solid NaOH as a catalyst and solvent-free conditions can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-chlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,6-Bis(3-chlorobenzylidene)cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(3-chlorobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes . The compound’s potential therapeutic effects in medicine are linked to its ability to modulate various biological pathways, including those involved in inflammation and tumor growth .
Comparison with Similar Compounds
2,6-Bis(3-chlorobenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-chlorobenzylidene)cyclohexanone: Similar structure but with 4-chlorobenzylidene groups instead of 3-chlorobenzylidene groups.
2,6-Bis(3-methylbenzylidene)cyclohexanone: Similar structure but with 3-methylbenzylidene groups instead of 3-chlorobenzylidene groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H16Cl2O |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+ |
InChI Key |
YLYVKSBWJVLOJI-OTYYAQKOSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11444616.png)
![ethyl 6-(4-tert-butylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444618.png)
![8-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444620.png)
![ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444626.png)
![N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11444632.png)
![N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11444639.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11444640.png)
![3,4,5-trimethoxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11444642.png)
![4-{3-[(3-Chloro-2-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11444648.png)
![4-[(4-fluorobenzyl)sulfanyl]-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11444654.png)
![6-(2-chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11444659.png)
![3-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one](/img/structure/B11444667.png)

![8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444671.png)
